2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.
Aminoethyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions might be used to modify the pyrido[2,3-d]pyrimidine core or the chlorophenyl group.
Substitution: Various substitution reactions can occur, especially involving the aminoethyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-3-phenylpyrido[2,3-d]pyrimidin-4-one: Lacks the chlorophenyl group.
2-(1-Aminoethyl)-3-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one might confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H13ClN4O |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13ClN4O/c1-9(17)14-19-13-12(3-2-8-18-13)15(21)20(14)11-6-4-10(16)5-7-11/h2-9H,17H2,1H3 |
InChI Key |
CMRNDXXHVLPJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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